![molecular formula C30H40O7 B591294 4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid CAS No. 1085273-49-9](/img/structure/B591294.png)
4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid
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Overview
Description
4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and a combination of hydroxyl, methyl, and hept-2-enoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the hept-2-enoic acid side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the cyclopenta[a]phenanthrene core can be reduced to alcohols.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid: shares similarities with other compounds that have a cyclopenta[a]phenanthrene core and various functional groups, such as steroids and terpenoids.
Steroids: These compounds have a similar core structure but differ in the functional groups attached to the core, leading to different biological activities.
Terpenoids: These compounds also share a similar core structure but have different side chains and functional groups, resulting in diverse chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
4-Hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid is a complex organic compound with significant biological activity. This article reviews the compound's structural properties, biological effects, and potential therapeutic applications based on various research findings.
Structural Characteristics
The compound has a molecular formula of C30H46O3 and a molecular weight of approximately 470.7 g/mol. Its structure is characterized by multiple functional groups that contribute to its biological activity. The detailed structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C30H46O3 |
Molecular Weight | 470.7 g/mol |
XLogP3-AA | 6 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 5 |
Antioxidant Properties
Research indicates that compounds similar to 4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl...) exhibit strong antioxidant activities. These activities are primarily attributed to the presence of hydroxyl groups that can scavenge free radicals and reduce oxidative stress in biological systems .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through various pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammatory responses .
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .
Case Study 1: Antioxidant Activity Assessment
A study conducted on similar compounds demonstrated their ability to reduce oxidative damage in cellular models. The results showed a significant decrease in malondialdehyde (MDA) levels—a marker for oxidative stress—when treated with the compound compared to untreated controls.
Case Study 2: Inflammation Modulation
In vitro experiments using macrophage cell lines revealed that treatment with the compound led to a marked reduction in the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
The biological activity of 4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl...) can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in its structure enable effective scavenging of reactive oxygen species (ROS).
- Cytokine Inhibition : It may inhibit signaling pathways that lead to the synthesis of inflammatory cytokines.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Properties
IUPAC Name |
4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILMPTUAXYPAME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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